molecular formula C27H28N2O B5347799 1-(diphenylacetyl)-4-(3-phenyl-2-propen-1-yl)piperazine

1-(diphenylacetyl)-4-(3-phenyl-2-propen-1-yl)piperazine

Cat. No.: B5347799
M. Wt: 396.5 g/mol
InChI Key: KKLUWNBNMGQBKI-JLHYYAGUSA-N
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Description

1-(diphenylacetyl)-4-(3-phenyl-2-propen-1-yl)piperazine is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a diphenylacetyl group and a phenylpropenyl group attached to a piperazine ring. Piperazine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Properties

IUPAC Name

2,2-diphenyl-1-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N2O/c30-27(26(24-14-6-2-7-15-24)25-16-8-3-9-17-25)29-21-19-28(20-22-29)18-10-13-23-11-4-1-5-12-23/h1-17,26H,18-22H2/b13-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKLUWNBNMGQBKI-JLHYYAGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC=CC2=CC=CC=C2)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C/C=C/C2=CC=CC=C2)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(diphenylacetyl)-4-(3-phenyl-2-propen-1-yl)piperazine typically involves the following steps:

    Formation of Diphenylacetyl Chloride: Diphenylacetic acid is reacted with thionyl chloride to form diphenylacetyl chloride.

    Acylation of Piperazine: The diphenylacetyl chloride is then reacted with piperazine to form 1-(diphenylacetyl)piperazine.

    Allylation: The final step involves the reaction of 1-(diphenylacetyl)piperazine with cinnamyl chloride (3-phenyl-2-propen-1-yl chloride) under basic conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(diphenylacetyl)-4-(3-phenyl-2-propen-1-yl)piperazine can undergo various chemical reactions, including:

    Oxidation: The phenylpropenyl group can be oxidized to form corresponding epoxides or diols.

    Reduction: The carbonyl group in the diphenylacetyl moiety can be reduced to form alcohols.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as alkyl halides or aryl halides can be used under basic conditions.

Major Products

    Oxidation: Epoxides or diols.

    Reduction: Alcohols.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

1-(diphenylacetyl)-4-(3-phenyl-2-propen-1-yl)piperazine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(diphenylacetyl)-4-(3-phenyl-2-propen-1-yl)piperazine involves its interaction with specific molecular targets. The diphenylacetyl group may interact with enzymes or receptors, modulating their activity. The phenylpropenyl group can enhance the compound’s binding affinity and specificity. The piperazine ring provides structural flexibility, allowing the compound to adopt various conformations and interact with different biological targets.

Comparison with Similar Compounds

Similar Compounds

    1-(diphenylacetyl)piperazine: Lacks the phenylpropenyl group, resulting in different biological activities.

    4-(3-phenyl-2-propen-1-yl)piperazine: Lacks the diphenylacetyl group, affecting its chemical reactivity and biological properties.

    1-(benzoyl)-4-(3-phenyl-2-propen-1-yl)piperazine: Similar structure but with a benzoyl group instead of a diphenylacetyl group.

Uniqueness

1-(diphenylacetyl)-4-(3-phenyl-2-propen-1-yl)piperazine is unique due to the presence of both diphenylacetyl and phenylpropenyl groups, which confer distinct chemical and biological properties

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